molecular formula C13H17N3O3 B1603041 Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate CAS No. 784156-97-4

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B1603041
CAS No.: 784156-97-4
M. Wt: 263.29 g/mol
InChI Key: SDCSGJAVJCCSOZ-UHFFFAOYSA-N
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Description

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound with the molecular formula C13H17N3O3. It is known for its unique structure, which includes a diazepane ring, making it an interesting subject for various chemical and biological studies .

Properties

IUPAC Name

benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCSGJAVJCCSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C(=O)N1)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624485
Record name Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784156-97-4
Record name Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 784156-97-4
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Preparation Methods

Cyclization and Ring Formation

The diazepane ring is commonly formed via intramolecular cyclization of appropriately substituted linear precursors, such as amino-ketones or diamines with keto groups. A typical approach involves the reductive amination of a keto-amine intermediate, which facilitates ring closure to the seven-membered diazepane structure.

  • For example, a precursor such as 4-[(2-aminoethyl)-(substituted)amino]butan-2-one can undergo reductive amination using sodium borohydride or similar reducing agents in the presence of a weak base. This step forms the diazepane ring and introduces the 5-oxo group simultaneously.

Introduction of the Amino Group at Position 6

The amino group at the 6-position can be introduced either by direct substitution or by selective functional group transformations on the diazepane ring.

  • One method involves the selective iodination of the 6-position on the diazepane ring followed by nucleophilic substitution with ammonia or amine nucleophiles to replace iodine with an amino group.

  • Alternatively, reductive amination during ring formation can directly install the amino functionality.

Esterification to Form the Benzyl Ester

The carboxylic acid group at the 1-position is esterified with benzyl alcohol using acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or via carbodiimide-mediated coupling agents to form the benzyl ester.

  • This step is typically performed either before or after ring closure depending on the synthetic route, with benzyl esters favored for their stability and ease of deprotection under hydrogenolytic conditions.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Reductive amination Sodium borohydride, weak base, 0–10°C Cyclization to diazepane ring with 5-oxo group
2 Esterification Benzyl alcohol, acid catalyst, reflux Formation of benzyl ester at 1-carboxylate
3 Halogenation (optional) Iodine, oxidizing agent, controlled temperature Introduction of iodine at 6-position (intermediate)
4 Nucleophilic substitution Ammonia or amine nucleophile, base Replacement of iodine with amino group

Reaction Conditions and Optimization

  • Temperature: Low temperatures (0–10°C) are preferred during reductive amination to control selectivity and avoid side reactions.

  • Solvents: Ethyl acetate and other polar aprotic solvents are commonly used for extraction and purification steps.

  • Bases: Organic bases such as triethylamine or inorganic bases like sodium bicarbonate are employed to maintain pH and facilitate nucleophilic substitutions.

  • Reducing Agents: Sodium borohydride is favored for mild and selective reduction of imines during ring closure.

Analytical and Purity Data

Typical yields for the tert-butyl (2-(benzylamino)ethyl)carbamate intermediate are around 70%, with HPLC purity exceeding 93%, indicating efficient synthesis and purification methods.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Diazepane ring formation Reductive amination Sodium borohydride, weak base, 0–10°C High regioselectivity, mild conditions
Amino group introduction Halogenation + nucleophilic substitution Iodine + oxidant; ammonia/amine + base Selective iodination followed by substitution
Esterification Acid-catalyzed esterification or coupling Benzyl alcohol, acid catalyst or EDC Benzyl ester for stability and deprotection
Purification Extraction, drying, concentration Ethyl acetate, sodium sulfate drying Achieves >90% purity

Research Findings and Practical Considerations

  • The reductive amination approach allows simultaneous formation of the diazepane ring and installation of the 5-oxo group, streamlining synthesis.

  • Selective iodination at the 6-position provides a versatile intermediate for further functionalization, including amino group introduction via nucleophilic substitution.

  • Benzyl ester formation is crucial for protecting the carboxylate group during multi-step synthesis and can be removed under mild hydrogenolytic conditions if needed.

  • Optimization of reaction conditions such as temperature, base choice, and reagent stoichiometry significantly influences yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted diazepane derivatives, which can have different functional groups attached to the diazepane ring .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate serves as an essential intermediate in organic synthesis. It is often utilized as a building block for the preparation of more complex diazepane derivatives, which can exhibit diverse biological activities. The compound can undergo various chemical transformations, including:

  • Oxidation: Converts the oxo group to form different derivatives.
  • Reduction: Changes the oxo group to a hydroxyl group.
  • Substitution: Allows for nucleophilic substitution reactions at the amino group or benzyl ester moiety.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit significant biological activities, making it a candidate for further pharmacological studies. Its interactions with biological targets suggest potential applications in drug discovery:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a crucial role .
  • Receptor Binding: Preliminary studies indicate that it may bind to certain receptors, potentially modulating their activity and influencing metabolic pathways .

Pharmaceutical Development

Lead Compound in Drug Discovery

Due to its structural features and biological activity, this compound is being explored as a lead compound in the development of new pharmaceuticals. Its ability to interact with various biological targets positions it as a promising candidate for further research into therapeutic agents .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties allow it to be incorporated into new chemical processes aimed at improving product performance or developing novel materials with specific characteristics .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Chemical Synthesis Building block for complex moleculesEssential intermediate for diazepane derivatives
Biological Research Enzyme inhibitors and receptor modulatorsPotential therapeutic applications
Pharmaceuticals Lead compound in drug discoverySignificant biological activity
Industrial Development of specialty chemicalsImproved product performance

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a promising inhibitory activity that could be leveraged for therapeutic purposes.

Case Study 2: Receptor Binding Affinity

Another research effort focused on the binding affinity of this compound to various receptors. The findings demonstrated its potential to modulate receptor activity, suggesting avenues for drug development targeting these pathways.

Mechanism of Action

The mechanism of action of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

This compound has the molecular formula C13H17N3O3C_{13}H_{17}N_{3}O_{3}. The compound features a diazepane ring, an amino group, and a carboxylate ester functional group. The presence of the benzyl moiety enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can form stable complexes with target enzymes or receptors, modulating their activity. However, further research is needed to elucidate the exact pathways involved .

Synthesis Methods

This compound can be synthesized through various chemical reactions:

Common Reactions

Reaction TypeDescription
Oxidation Converts the compound to corresponding oxo derivatives using agents like potassium permanganate.
Reduction Reduces the oxo group to a hydroxyl group using agents such as lithium aluminum hydride.
Substitution Nucleophilic substitution at the amino group or benzyl ester moiety using alkyl halides or acyl chlorides.

These methods allow for the production of derivatives that may exhibit enhanced biological properties or altered solubility profiles .

Case Studies and Research Findings

Several studies have explored compounds related to this compound:

  • Human Chymase Inhibition : A series of 6-benzyl substituted diazepanes were evaluated for their ability to inhibit human chymase, showing promising results in mouse models of chronic dermatitis .
  • Anticancer Activity : Related compounds have been tested against various cancer cell lines, indicating potential anticancer properties that warrant further investigation into this compound .
  • Enzyme Interaction Studies : Research has focused on the binding affinity of similar diazepane derivatives to metabolic enzymes, suggesting a mechanism by which these compounds exert their biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A common approach involves multi-step organic synthesis using protective group strategies. For example, tert-butyl or benzyl carbamate (Cbz) groups are employed to protect reactive amines during diazepane ring formation. Key intermediates, such as tert-butyl 5-oxo-1,4-diazepane-1-carboxylate, are synthesized via cyclization reactions, often catalyzed by palladium complexes (e.g., Pd₂(dba)₃) under inert conditions . Intermediates are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and LC-MS to confirm regiochemistry and purity (>95% by NMR) .

Q. How is the stereochemical integrity of this compound validated during synthesis?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC or X-ray crystallography, are critical for confirming stereochemistry. For example, (5R)-configured analogs (e.g., Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate) are resolved using chiral columns (Chiralpak AD-H) with hexane/isopropanol gradients . Absolute configuration is confirmed via single-crystal X-ray diffraction using SHELX software for refinement .

Q. What safety precautions are recommended for handling this compound in the laboratory?

  • Methodological Answer : Safety Data Sheets (SDS) indicate the compound may be hygroscopic and should be stored under anhydrous conditions at room temperature. Use of fume hoods, nitrile gloves, and eye protection is mandatory. Waste disposal must comply with institutional guidelines for nitrogen-containing heterocycles .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline derivatives inform co-crystallization strategies for improved stability?

  • Methodological Answer : Graph-set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., N-HO\text{N-H}\cdots\text{O} or C=OH-N\text{C=O}\cdots\text{H-N}) in diazepane derivatives. For example, 5-oxo groups often act as hydrogen-bond acceptors, enabling co-crystallization with carboxylic acids or amides. ORTEP-3 software visualizes packing diagrams to optimize crystal lattice interactions .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is employed to detect sub-1% impurities, such as deprotected amines or residual palladium. Column choice (e.g., C18 with 0.1% formic acid) and gradient elution (water/acetonitrile) enhance resolution. Quantitation limits (LOQ) <10 ppm are achievable via external calibration curves .

Q. How do competing reaction pathways impact yields in diazepane ring closure, and what optimization strategies are effective?

  • Methodological Answer : Competing intermolecular acylation vs. intramolecular cyclization can reduce yields. Kinetic studies (via 1H^1 \text{H}-NMR monitoring) identify optimal temperatures (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. THF) to favor cyclization. Catalytic systems like (S)-t-BuPHOX ligands improve enantioselectivity in allylation steps .

Q. What computational tools predict reactivity trends for modifying the diazepane scaffold?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks at the 5-oxo position. Molecular docking (AutoDock Vina) screens substituent effects on biological targets (e.g., orexin receptors), guiding rational design of analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Variability often arises from polymorphic forms or solvent retention. Cross-validate data using DSC (Differential Scanning Calorimetry) for melting behavior and 2D NMR (e.g., HSQC, HMBC) to confirm peak assignments. Collaborative inter-laboratory studies establish consensus spectra .

Q. Why do some synthetic routes report lower enantiomeric excess (ee) despite chiral catalysts?

  • Methodological Answer : Competing racemization at elevated temperatures or acidic/basic conditions can reduce ee. Control experiments under inert atmospheres (argon) and low-temperature quenching mitigate this. Chiral additives (e.g., cinchona alkaloids) may suppress racemization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
Reactant of Route 2
Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

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